

# Fenoxycarb: A Comprehensive Technical Guide on its Chemical and Physical Properties

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## Compound of Interest

Compound Name: Fenoxycarb

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## Introduction

**Fenoxycarb**, a carbamate insecticide, serves as a potent insect growth regulator (IGR). Its mode of action is distinguished by its mimicry of juvenile hormone, a crucial signaling molecule in insect development. This property allows **Fenoxycarb** to disrupt the normal maturation process of various insect pests, preventing them from reaching the adult stage and reproducing. This technical guide provides an in-depth overview of the chemical and physical properties of **Fenoxycarb**, details the experimental protocols for their determination, and elucidates its mechanism of action through signaling pathway and experimental workflow diagrams.

## Chemical and Physical Properties of Fenoxycarb

The fundamental chemical and physical characteristics of **Fenoxycarb** are summarized in the table below. These properties are critical for understanding its environmental fate, behavior, and for the development of analytical methods.

Property	Value	Reference
IUPAC Name	ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate	
CAS Number	72490-01-8	[1]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>4</sub>	[1]
Molecular Weight	301.34 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	53-54 °C	
Boiling Point	Decomposes before boiling	
Water Solubility	6 mg/L at 20 °C	
Vapor Pressure	1.3 x 10 <sup>-7</sup> mmHg at 25 °C	
Octanol-Water Partition Coefficient (log Kow)	4.0 - 4.3	
Density	1.23 g/cm <sup>3</sup> at 20 °C	
Stability	Stable to hydrolysis at pH 5-9.	

## Experimental Protocols for Property Determination

The determination of the chemical and physical properties of **Fenoxycarb** adheres to internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

### Melting Point (OECD Guideline 102)

The melting point of **Fenoxycarb** is determined using the capillary method. A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.

## Water Solubility (OECD Guideline 105)

The flask method is commonly employed to determine the water solubility of **Fenoxycarb**. An excess amount of the substance is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of **Fenoxycarb** in the aqueous phase is measured, typically by High-Performance Liquid Chromatography (HPLC), to determine its solubility.

## Vapor Pressure (OECD Guideline 104)

The vapor pressure of **Fenoxycarb** can be determined using the gas saturation method. A stream of inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

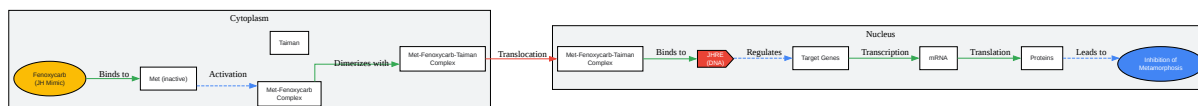
## Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The octanol-water partition coefficient ( $K_{ow}$ ), a measure of a chemical's lipophilicity, is crucial for predicting its environmental distribution and bioaccumulation potential. The shake-flask method (OECD 107) involves dissolving **Fenoxycarb** in a mixture of n-octanol and water. After equilibration, the concentration of **Fenoxycarb** in both phases is measured to calculate the partition coefficient. Alternatively, the HPLC method (OECD 117) can be used, where the retention time of **Fenoxycarb** on a reverse-phase column is correlated with the known  $K_{ow}$  values of standard compounds.

## Signaling Pathway of Fenoxycarb as a Juvenile Hormone Mimic

**Fenoxycarb** exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). The simplified signaling pathway is depicted below. In the presence of **Fenoxycarb**, the intracellular receptor, Methoprene-tolerant (Met), binds to the JH mimic. This ligand-receptor complex then dimerizes with another protein, Taiman. The resulting complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in

the promoter regions of target genes. This binding event modulates gene expression, ultimately preventing the insect from undergoing metamorphosis into its adult form.



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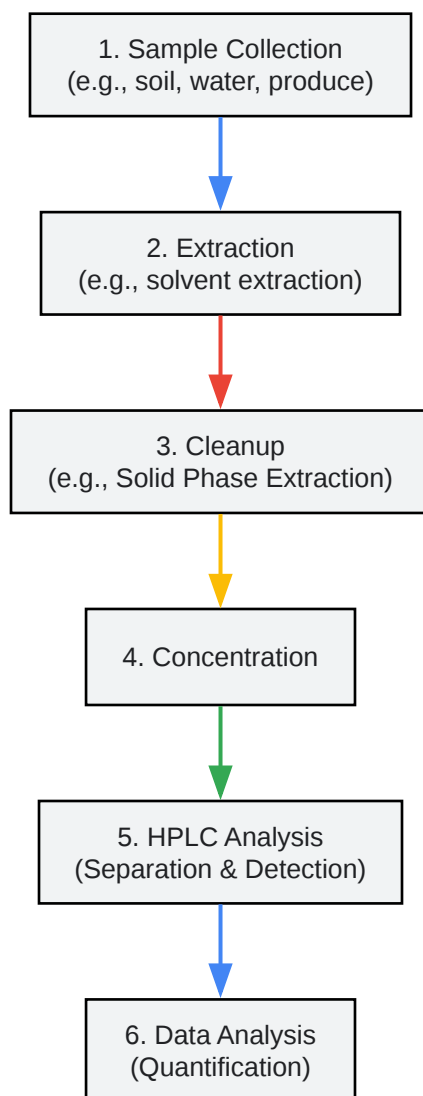
### Fenoxycarb Signaling Pathway

## Experimental Workflow for Fenoxycarb Analysis

The quantification of **Fenoxycarb** residues in various matrices is essential for regulatory compliance and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose.

### HPLC Workflow

The following diagram illustrates a typical workflow for the analysis of **Fenoxycarb** using HPLC. The process begins with sample collection, followed by extraction of the analyte from the sample matrix. A cleanup step is often necessary to remove interfering substances before the sample is injected into the HPLC system for separation and quantification.

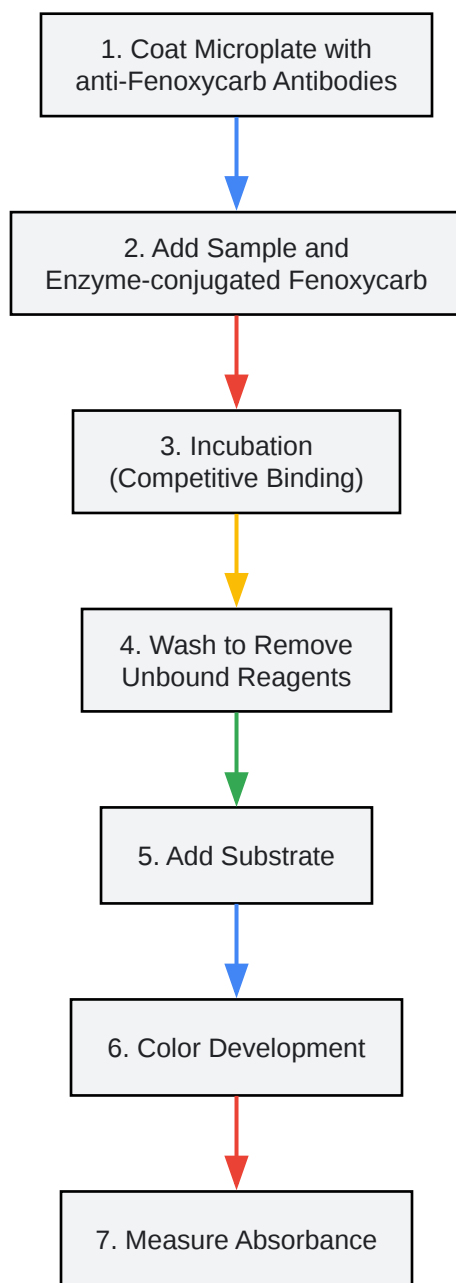


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#### HPLC Workflow for **Fenoxycarb** Analysis

## ELISA Workflow

The ELISA method offers a high-throughput and sensitive approach for **Fenoxycarb** detection. The workflow, depicted below, involves coating a microplate with antibodies specific to **Fenoxycarb**. The sample, along with an enzyme-conjugated form of **Fenoxycarb**, is added to the wells. A competitive binding reaction occurs, and the subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of **Fenoxycarb** in the sample.



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#### ELISA Workflow for **Fenoxycarb** Detection

## Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of **Fenoxycarb**, along with standardized methodologies for their determination. The elucidation of its mode of action as a juvenile hormone mimic, visualized through a signaling pathway diagram, offers a clear understanding of its insect-specific toxicity. Furthermore, the

outlined experimental workflows for HPLC and ELISA provide a practical framework for the analysis of **Fenoxycarb** in various research and regulatory contexts. This comprehensive information is intended to be a valuable resource for professionals in the fields of insecticide research, drug development, and environmental science.

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## References

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- To cite this document: BenchChem. [Fenoxycarb: A Comprehensive Technical Guide on its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429996#chemical-and-physical-properties-of-fenoxycarb]

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